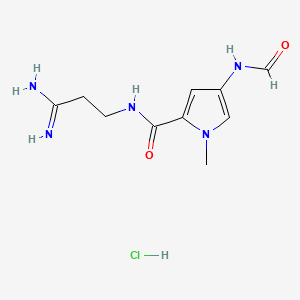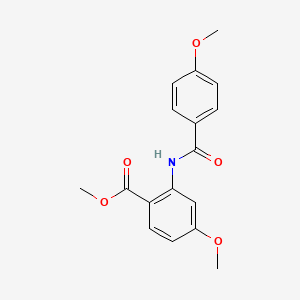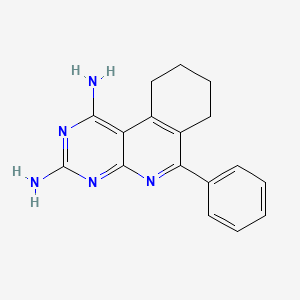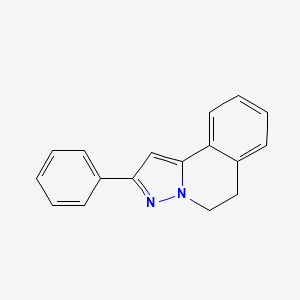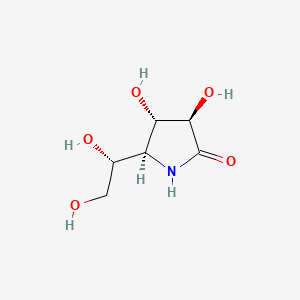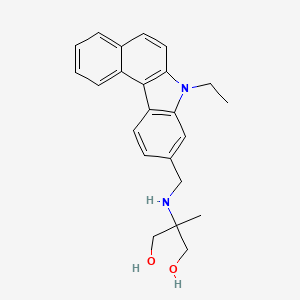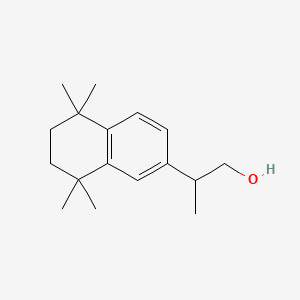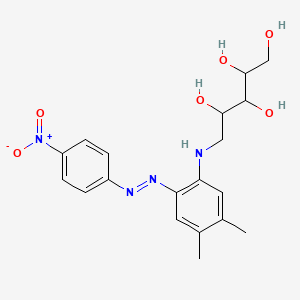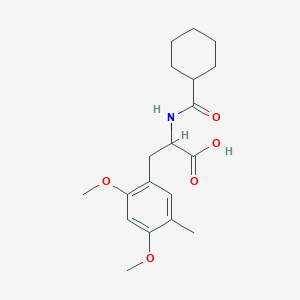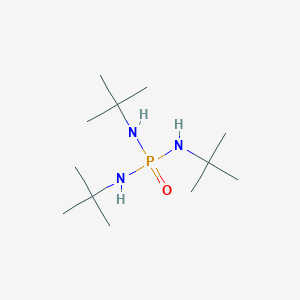
Propiophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that features a propiophenone core linked to a piperazine moiety through a propoxy chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential antimicrobial and antifungal activities.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the body, potentially leading to antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes or disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides
- N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)Propanamides
Uniqueness
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific structure, which combines a propiophenone core with a piperazine moiety. This unique structure may confer distinct biological activities and make it a valuable compound for drug development.
Eigenschaften
CAS-Nummer |
36115-62-5 |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-2-22(25)19-9-11-21(12-10-19)26-18-6-13-23-14-16-24(17-15-23)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3 |
InChI-Schlüssel |
FQFPIOBCXXGFFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


